2C-C

Receptor Pharmacology Binding Affinity 5-HT2A Receptor

2C-C (4-Chloro-2,5-dimethoxyphenethylamine, CAS 88441-14-9) is a substituted phenethylamine belonging to the 2C-family of serotonergic psychedelics, first synthesized by Alexander Shulgin. It functions primarily as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with high binding affinity (Ki) in the low nanomolar range.

Molecular Formula C10H14ClNO2
Molecular Weight 215.677
CAS No. 88441-14-9
Cat. No. B604986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2C-C
CAS88441-14-9
Synonyms4-Chloro-2,5-dimethoxy-phenethylamine;  2C-C
Molecular FormulaC10H14ClNO2
Molecular Weight215.677
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCN)OC)Cl
InChIInChI=1S/C10H14ClNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3
InChIKeyCGKQFIWIPSIVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2C-C (CAS 88441-14-9): A Differentiated 5-HT2 Receptor Agonist for Serotonergic Psychedelic Research


2C-C (4-Chloro-2,5-dimethoxyphenethylamine, CAS 88441-14-9) is a substituted phenethylamine belonging to the 2C-family of serotonergic psychedelics, first synthesized by Alexander Shulgin [1]. It functions primarily as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with high binding affinity (Ki) in the low nanomolar range [2]. Unlike many of its structural analogs, 2C-C exhibits a distinct pharmacological profile characterized by a relatively balanced affinity across 5-HT2 subtypes and a notable 15-fold selectivity for 5-HT2A over 5-HT1A receptors [2]. This compound is commonly utilized in in vitro pharmacology, neuropsychopharmacology, and analytical toxicology research to probe structure-activity relationships within the 2C-series and to understand the molecular determinants of psychedelic activity.

Why 2C-C Cannot Be Interchanged with Other 2C-X Analogs in Research: The Critical Role of Halogen Substitution in 5-HT2 Receptor Pharmacology


The 2C-series of phenethylamines, while sharing a common 2,5-dimethoxy-substituted backbone, are not pharmacologically interchangeable. A single atomic substitution at the 4-position of the phenyl ring, such as the chlorine in 2C-C (vs. bromine in 2C-B or iodine in 2C-I), leads to significant, quantifiable differences in receptor binding affinity, functional potency, and selectivity [1]. These differences directly impact experimental outcomes in vitro and in vivo, as the specific receptor activation profile governs downstream signaling, behavioral effects, and toxicological properties. Therefore, substituting one 2C analog for another without rigorous comparative validation introduces a critical confounding variable, undermining the reproducibility and interpretability of research findings. The following evidence demonstrates the specific, quantifiable points of differentiation for 2C-C relative to its closest structural analogs.

Quantitative Differentiation Evidence for 2C-C (CAS 88441-14-9) Against 2C-B and 2C-I Analogs


5-HT2A Receptor Binding Affinity: Comparable to 2C-B, Distinct from 2C-I

2C-C binds to the human serotonin 5-HT2A receptor with high affinity (Ki = 5.47–13 nM) [1]. This binding affinity is quantitatively comparable to that of 2C-B (Ki = 6.9–8.6 nM) [2] but is notably lower than that of 2C-I, for which data indicates a higher affinity (Ki ≈ 0.7 nM) [3]. This demonstrates that while 2C-C and 2C-B are similar in their primary target engagement, 2C-I is a significantly more potent ligand at this receptor.

Receptor Pharmacology Binding Affinity 5-HT2A Receptor

5-HT2C Receptor Affinity: A Key Differentiator in Subtype Selectivity Profile

2C-C exhibits high affinity for the 5-HT2C receptor (Ki = 5.4–90 nM) [1]. This binding affinity range overlaps with its affinity for 5-HT2A, indicating a relatively non-selective profile between these two subtypes. In contrast, 2C-B demonstrates a more pronounced selectivity, with a 5-HT2C affinity (Ki ≈ 50 nM) that is approximately 6-7 times lower than its 5-HT2A affinity [2]. This suggests that 2C-C may engage 5-HT2C receptors more potently relative to 2C-B at a given concentration.

Receptor Pharmacology Binding Affinity 5-HT2C Receptor

5-HT1A Receptor Affinity and 5-HT2A/5-HT1A Selectivity Ratio

2C-C binds to the serotonin 5-HT1A receptor with a Ki of 190–740 nM, demonstrating a 15-fold lower affinity compared to its binding at the 5-HT2A receptor [1]. This level of selectivity is a specific characteristic of 2C-C. For comparison, 2C-B has a reported 5-HT1A Ki of approximately 240 nM [2], resulting in a 5-HT2A/5-HT1A selectivity ratio of roughly 30-fold. This indicates that 2C-B exhibits greater discrimination against the 5-HT1A receptor than 2C-C.

Receptor Selectivity 5-HT1A Receptor Off-target Activity

Functional Potency (EC50) at 5-HT2A and 5-HT2B Receptors

In functional assays measuring calcium mobilization, 2C-C activates the human 5-HT2A receptor with an EC50 range of 9.27–200 nM and an efficacy (Emax) of 49–102% relative to serotonin [1]. It activates the 5-HT2B receptor with an EC50 of 280 nM and an Emax of 81% [1]. While a direct, single-study comparison for 2C-B is not available in the provided sources, data for 2C-B indicates a 5-HT2A EC50 range of 2.1–80 nM [2]. This suggests that 2C-B may be a more potent functional agonist at 5-HT2A receptors than 2C-C in certain assay systems.

Functional Assay EC50 Receptor Activation

Recommended Research Applications for 2C-C Based on Differentiated Evidence


In Vitro Structure-Activity Relationship (SAR) Studies of the 2C-Series

The quantifiable differences in receptor binding and functional profiles between 2C-C and other 2C-analogs (e.g., 2C-B, 2C-I) make 2C-C an essential tool for SAR investigations. Researchers can use the provided comparative data on 5-HT2A, 5-HT2C, and 5-HT1A receptor affinities [REFS-1, REFS-2] to systematically probe the influence of the 4-position halogen (chlorine vs. bromine vs. iodine) on receptor subtype selectivity and activation. This application is supported by the quantitative evidence of its distinct selectivity ratio for 5-HT2A over 5-HT1A and its relatively balanced 5-HT2A/2C profile [1].

Reference Standard for Analytical Toxicology and Forensic Chemistry

Given the specific receptor binding profile of 2C-C [1], it serves as a critical analytical reference standard for the identification and quantification of this compound in biological matrices or seized materials. Its distinct chemical and pharmacological signature, when compared to closely related substances like 2C-B and 2C-I, is essential for developing and validating accurate and specific detection methods (e.g., LC-MS/MS, GC-MS). The use of a verified reference standard is paramount for forensic casework and clinical toxicology where precise identification is legally and medically necessary .

Comparative Neuropsychopharmacology and Drug Discrimination Studies

The unique combination of 5-HT2A and 5-HT2C receptor affinities and functional potencies for 2C-C [REFS-1, REFS-2] makes it a valuable compound for investigating the neuropharmacological basis of psychedelic drug effects. Studies comparing 2C-C with 2C-B and 2C-I in rodent drug discrimination or behavioral assays can help elucidate the specific contributions of 5-HT2C receptor activation and 5-HT1A off-target effects to the overall interoceptive stimulus and behavioral profile. This is directly supported by evidence showing differential selectivity ratios and functional potencies among these analogs [1].

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